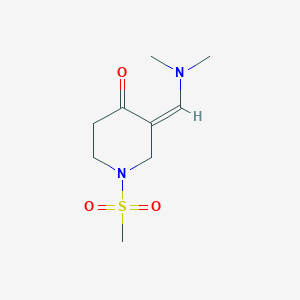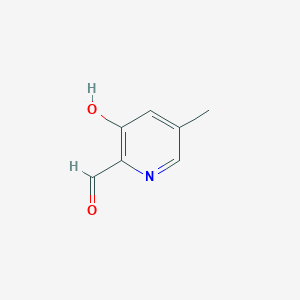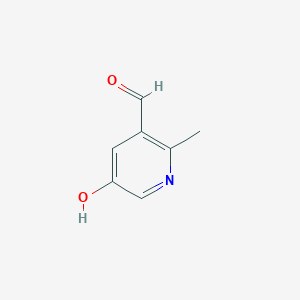
(4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol is a compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of both a thiophene ring and a phenyl group in this compound makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-(tert-butyl)thiophen-2-yl)magnesium bromide with benzaldehyde. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The Grignard reagent is prepared by reacting 4-(tert-butyl)thiophen-2-yl bromide with magnesium in dry ether. The resulting Grignard reagent is then added to benzaldehyde, followed by hydrolysis to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product is (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanone.
Reduction: The major product is this compound.
Substitution: Depending on the substituent, various substituted derivatives of the original compound can be formed.
科学的研究の応用
Chemistry
In chemistry, (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, thiophene derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both thiophene and phenyl groups in this compound makes it a candidate for such studies.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. Thiophene-containing compounds have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, dyes, and polymers
作用機序
The mechanism of action of (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The thiophene ring can participate in π-π interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of biological molecules, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
(4-(tert-Butyl)phenyl)methanol: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
(4-(tert-Butyl)thiophen-2-yl)methanol: Lacks the phenyl group, which may reduce its potential biological activity.
(4-(tert-Butyl)thiophen-2-yl)(4-methoxyphenyl)methanol: Contains an additional methoxy group, which can alter its chemical and biological properties.
Uniqueness
The combination of a thiophene ring and a phenyl group in (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol makes it unique
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable building block in organic synthesis and a promising candidate for biological and medicinal research.
特性
分子式 |
C15H18OS |
|---|---|
分子量 |
246.4 g/mol |
IUPAC名 |
(4-tert-butylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C15H18OS/c1-15(2,3)12-9-13(17-10-12)14(16)11-7-5-4-6-8-11/h4-10,14,16H,1-3H3 |
InChIキー |
GGFFTUIQFCZTJB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CSC(=C1)C(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


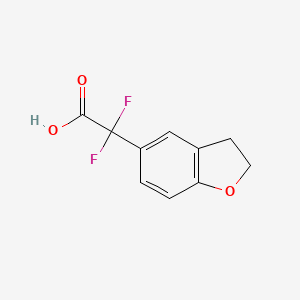
![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13087551.png)
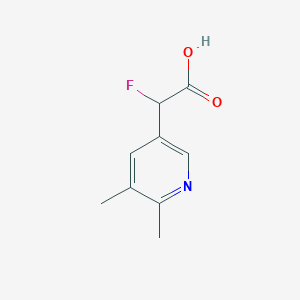
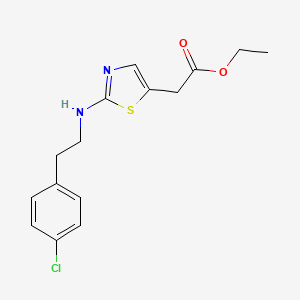
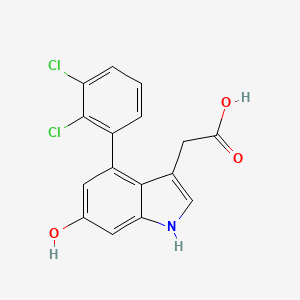

![[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate](/img/structure/B13087592.png)
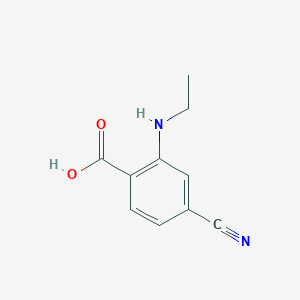
![tert-Butyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13087617.png)

